6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and solvent systems to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives
Scientific Research Applications
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but differs in the position of the nitrogen atoms, leading to distinct chemical properties .
Uniqueness
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-5,6-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,4H,(H,10,11) |
InChI Key |
BBOCIZJVJMWRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C(=O)NC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.